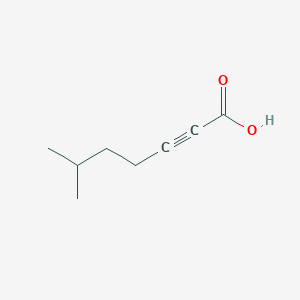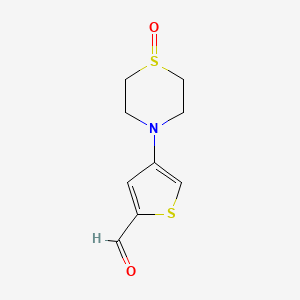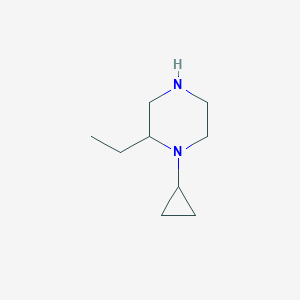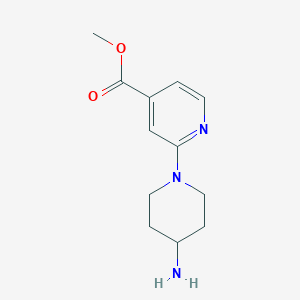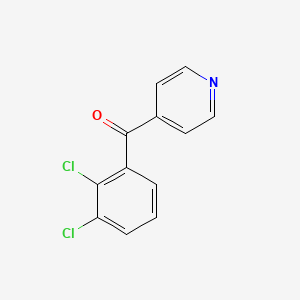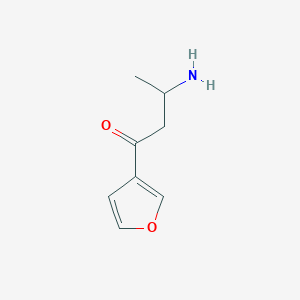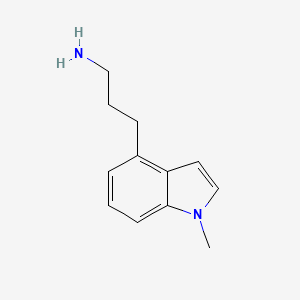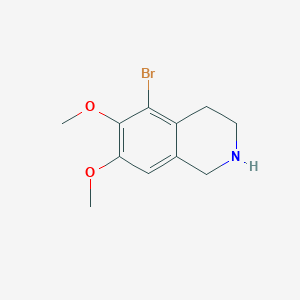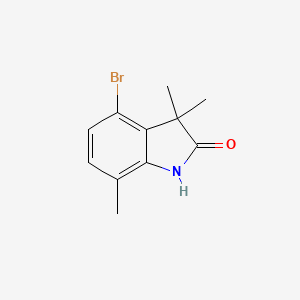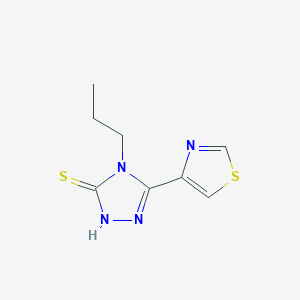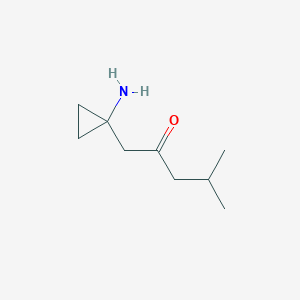
1-(1-Aminocyclopropyl)-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopropyl)-4-methylpentan-2-one is an organic compound characterized by a cyclopropyl group attached to an amino group and a methylpentanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)-4-methylpentan-2-one typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method includes the reaction of a cyclopropyl ketone with an amine under controlled conditions to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Aminocyclopropyl)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclopropyl)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(1-Aminocyclopropyl)-4-methylpentan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of ethylene in plants.
1-Aminocyclopropylphosphonate: Known for its use in biochemical research and potential therapeutic applications.
Uniqueness: 1-(1-Aminocyclopropyl)-4-methylpentan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropyl group with an amino and ketone functionality sets it apart from other similar compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(1-aminocyclopropyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)5-8(11)6-9(10)3-4-9/h7H,3-6,10H2,1-2H3 |
Clave InChI |
CEQYNGGPMZKKHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)CC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




